molecular formula C19H22O6 B15364815 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5,7-dimethoxy-, 1,1-dimethylethyl ester

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5,7-dimethoxy-, 1,1-dimethylethyl ester

Cat. No.: B15364815
M. Wt: 346.4 g/mol
InChI Key: DBTMHQHRDKOCSJ-UHFFFAOYSA-N
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Description

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5,7-dimethoxy-, 1,1-dimethylethyl ester is a synthetic organic compound known for its structural complexity and potential applications in various scientific fields. Its unique chemical structure, which includes a naphthalene core with multiple functional groups, makes it a valuable subject for research in organic chemistry, medicinal chemistry, and material sciences.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5,7-dimethoxy-, 1,1-dimethylethyl ester typically involves several steps:

  • Formation of the naphthalene core: Starting from a naphthalene derivative, the core structure is built up through a series of substitution and addition reactions.

  • Introduction of methoxy groups: Methoxy groups are introduced via methylation reactions using reagents like iodomethane and a base such as potassium carbonate.

  • Acetylation: The hydroxyl groups are acetylated using acetic anhydride and a catalyst like pyridine.

  • Esterification: The final step involves esterifying the carboxylic acid group with tert-butanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

In an industrial setting, large-scale synthesis would involve optimization of reaction conditions for efficiency and yield, including:

  • Use of continuous flow reactors for better control of reaction parameters.

  • Purification steps such as recrystallization, distillation, or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions It Undergoes

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5,7-dimethoxy-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or quinones.

  • Reduction: Reduction reactions, often using reagents like lithium aluminum hydride, can reduce esters to alcohols or aldehydes.

  • Substitution: Electrophilic aromatic substitution reactions can occur, introducing new substituents to the naphthalene ring.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in an acidic medium.

  • Reduction: Lithium aluminum hydride in anhydrous ether.

  • Substitution: Chlorination using chlorine gas and a Lewis acid catalyst like iron(III) chloride.

Major Products Formed from These Reactions

  • Oxidation: Carboxylic acids and quinones.

  • Reduction: Alcohols, aldehydes, and potentially hydrocarbons.

  • Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry

  • Synthetic Intermediates: Used as a precursor in the synthesis of more complex organic molecules.

  • Catalysis: Its derivatives can act as ligands in catalytic processes.

Biology

  • Drug Development: Potential use in the design of new pharmaceuticals due to its structural features that mimic certain biological molecules.

Medicine

  • Diagnostic Tools: Could be developed as part of imaging agents or biomarkers.

Industry

  • Material Science: Used in the creation of polymers and advanced materials with unique properties.

Mechanism of Action

Molecular Targets and Pathways

The compound's biological activity is mediated through interactions with specific enzymes or receptors, often involving:

  • Binding to active sites: Inhibition or activation of enzymatic activity.

  • Pathway modulation: Altering signaling pathways within cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-Naphthalenecarboxylic acid, 5,7-dimethoxy-, 1,1-dimethylethyl ester

  • 4-Hydroxy-2-naphthoic acid, 5,7-dimethoxy-, 1,1-dimethylethyl ester

Highlights of Uniqueness

  • Functional Groups: The presence of both acetyl and methoxy groups on the naphthalene ring sets it apart from similar compounds.

  • Reactivity: Unique reaction profiles due to the specific arrangement of functional groups.

Properties

Molecular Formula

C19H22O6

Molecular Weight

346.4 g/mol

IUPAC Name

tert-butyl 4-acetyloxy-5,7-dimethoxynaphthalene-2-carboxylate

InChI

InChI=1S/C19H22O6/c1-11(20)24-16-9-13(18(21)25-19(2,3)4)7-12-8-14(22-5)10-15(23-6)17(12)16/h7-10H,1-6H3

InChI Key

DBTMHQHRDKOCSJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C2C(=CC(=C1)C(=O)OC(C)(C)C)C=C(C=C2OC)OC

Origin of Product

United States

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